1400W

iNOS eNOS Selectivity

1400W is a slow, tight-binding, highly selective iNOS inhibitor validated for in vivo neuroprotection and oncology models. Its >5000-fold selectivity over eNOS eliminates confounding vascular effects seen with L-NIL or aminoguanidine, ensuring clean, reproducible data. The pseudo-irreversible binding enables sustained inhibition with reduced compound consumption—ideal for long-term cell culture and organ bath studies. Trust 1400W as your reference standard for iNOS target engagement validation.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 180001-34-7
Cat. No. B1215308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1400W
CAS180001-34-7
Synonyms1400W cpd
N-(3-(aminomethyl)benzyl)acetamidine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC(=NCC1=CC=CC(=C1)CN)N
InChIInChI=1S/C10H15N3/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,6-7,11H2,1H3,(H2,12,13)
InChIKeyRODUKNYOEVZQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1400W iNOS Inhibitor Product Guide: CAS 180001-34-7 Procurement Specifications


1400W (CAS 180001-34-7), also known as N-(3-(aminomethyl)benzyl)acetamidine, is a synthetic small-molecule inhibitor belonging to the amidine class of nitric oxide synthase (NOS) inhibitors [1]. It is specifically characterized as a slow, tight-binding, and highly selective inhibitor of the inducible isoform of NOS (iNOS), exhibiting a Kd value ≤7 nM for the human enzyme [1]. This compound is typically supplied as the dihydrochloride salt (CAS 214358-33-5) to enhance aqueous solubility and stability for in vitro and in vivo applications .

1400W Selectivity Profile: Why iNOS Inhibitor Substitution Risks Experimental Validity


Substituting 1400W with other iNOS inhibitors—even those within the same therapeutic class—introduces significant risks to experimental reproducibility and data interpretation. This is because iNOS inhibitors exhibit vast differences in their selectivity profiles across the three NOS isoforms (iNOS, nNOS, eNOS), their binding kinetics (reversible vs. irreversible), and their off-target activities [1]. For example, while 1400W demonstrates >5000-fold selectivity for iNOS over eNOS, other common inhibitors like L-NIL show only ~49-fold selectivity, and aminoguanidine exhibits just ~11-fold selectivity [2]. Such disparities can lead to confounding results from unintended inhibition of constitutive NOS isoforms (nNOS/eNOS), which are critical for physiological functions like neurotransmission and vascular tone. The evidence below quantifies these critical differences to guide informed selection and prevent costly experimental failures.

1400W Quantitative Evidence: Head-to-Head Selectivity, Potency, and In Vivo Efficacy Data


1400W Exhibits >5000-Fold Selectivity for iNOS Over eNOS, Surpassing L-NIL and Aminoguanidine

1400W demonstrates >5000-fold selectivity for human iNOS compared to eNOS, a critical parameter for experiments requiring isoform-specific inhibition to avoid confounding vascular effects [1]. This selectivity is substantially higher than that of other commonly used iNOS inhibitors, such as L-NIL (49-fold) and aminoguanidine (11-fold), as assessed in purified enzyme assays [2].

iNOS eNOS Selectivity

1400W Demonstrates Superior In Vitro Potency with an IC50 of 0.23 µM Against iNOS

In head-to-head comparative in vitro assays using purified enzyme, 1400W exhibits an IC50 value of 0.23 µM for iNOS, making it approximately 7-fold more potent than L-NIL (IC50 = 1.6 µM) and over 130-fold more potent than aminoguanidine (IC50 = 31 µM) [1].

iNOS IC50 Enzyme Assay

1400W Acts as a Slow, Tight-Binding, Pseudo-Irreversible iNOS Inhibitor

1400W exhibits slow, tight-binding kinetics with a maximal inhibition rate constant (k_inact) of 0.028 s⁻¹ and a binding constant (K_I) of 2.0 µM [1]. Importantly, inhibited enzyme does not recover activity after 2 hours, indicating pseudo-irreversible inhibition [1]. This contrasts with the rapidly reversible, competitive inhibition of eNOS and nNOS by 1400W (Ki = 50 µM and 2 µM, respectively), and with many other iNOS inhibitors like L-NIL and aminoguanidine which act as purely competitive, reversible inhibitors [2].

Binding Kinetics Mechanism of Action Irreversible Inhibition

1400W Shows Validated In Vivo Efficacy in Reducing Ischemic Lesion Volume

1400W has demonstrated robust in vivo efficacy in a rat model of focal cerebral ischemia. At a dose of 20 mg/kg, 1400W treatment resulted in a 31% reduction in ischemic lesion volume, confirming its ability to engage the iNOS target and produce a functional outcome in a relevant disease model [1]. This provides a key point of differentiation for users requiring a compound with validated in vivo activity, as not all iNOS inhibitors demonstrate equivalent efficacy in such models.

In Vivo Ischemia Neuroprotection

1400W Dihydrochloride Provides Defined Solubility and Stability Parameters for Experimental Reproducibility

1400W is commercially available as the dihydrochloride salt (CAS 214358-33-5), which offers defined solubility and stability parameters that are critical for reproducible experimental design . It is soluble in water (≥25 mg/mL) and DMSO (≥20 mg/mL) , and stock solutions are stable for up to 3 months when stored at -20°C . This provides a practical advantage for procurement and long-term study planning, as these validated storage and handling conditions minimize batch-to-batch variability and ensure compound integrity over time.

Formulation Solubility Stability

1400W Procurement Scenarios: When to Choose This iNOS Inhibitor for Research


Isoform-Selective iNOS Inhibition in Cardiovascular or Neurobiology Studies

Researchers investigating the specific role of iNOS in disease models—such as septic shock, stroke, or neuroinflammation—require a tool that minimizes confounding effects from nNOS and eNOS. 1400W's >5000-fold selectivity for iNOS over eNOS [1] makes it the optimal choice for studies where maintaining normal endothelial and neuronal NOS function is critical. For example, in a rat model of endotoxemia, 1400W attenuated hypotension without causing the vascular complications associated with non-selective NOS inhibitors [2].

Sustained iNOS Inhibition in Long-Term In Vitro or Ex Vivo Cultures

When experimental protocols require prolonged iNOS inhibition in cell culture or organ bath systems, the slow, tight-binding, and pseudo-irreversible nature of 1400W [1] provides a distinct advantage. Its sustained effect allows for less frequent media changes or compound replenishment compared to rapidly reversible inhibitors like L-NIL or aminoguanidine, simplifying workflow and reducing compound consumption.

In Vivo Proof-of-Concept Studies for iNOS-Driven Pathologies

For research programs moving from biochemical assays to animal models, 1400W offers validated in vivo efficacy. Its documented ability to reduce ischemic lesion volume by 31% in a rat stroke model [1] and to decrease tumor weight by ~50% in a murine carcinoma model [2] provides a benchmark for dose selection and anticipated effect size. This reduces the risk of negative results due to poor pharmacokinetics or lack of target engagement.

Comparative iNOS Inhibitor Studies and Assay Validation

1400W serves as a critical reference standard for validating new iNOS inhibitors or assay systems. Its well-characterized selectivity, potency (IC50 = 0.23 µM), and unique binding kinetics [1] provide a clear benchmark against which the performance of novel compounds or alternative assay platforms can be measured. Its use ensures that experimental results are comparable across different studies and laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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